Quinapril-d5 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinapril-d5 Hydrochloride is a deuterated form of Quinapril Hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor. It is primarily used in the treatment of hypertension and congestive heart failure. The deuterium atoms in this compound replace the hydrogen atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the drug.

Mechanism of Action

Target of Action

Quinapril-d5 Hydrochloride primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body .

Biochemical Pathways

The inhibition of ACE leads to a decrease in angiotensin II, disrupting the RAAS pathway . This results in a reduction in aldosterone secretion, which decreases sodium and water reabsorption, further contributing to the reduction in blood volume and blood pressure .

Pharmacokinetics

This compound is rapidly absorbed and converted to quinaprilat, its active metabolite . It has a bioavailability of 50-80% . The time to reach maximum plasma concentration (Tmax) for quinapril is about 1 hour, while for quinaprilat, it’s about 2.5 hours . A high-fat meal can reduce the absorption of quinapril by 25-30% .

Result of Action

The primary result of this compound’s action is the reduction of blood pressure . By inhibiting ACE and disrupting the RAAS pathway, it causes vasodilation and decreases blood volume . This makes it effective in treating conditions like hypertension and congestive heart failure .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of food, particularly a high-fat meal, can reduce its absorption, impacting its bioavailability . Additionally, individual patient characteristics, such as the presence of renal or liver impairment, can affect the metabolism and excretion of the drug .

Biochemical Analysis

Biochemical Properties

Quinapril-d5 Hydrochloride plays a significant role in biochemical reactions by inhibiting the angiotensin-converting enzyme. This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, this compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. The compound interacts with the angiotensin-converting enzyme through competitive inhibition, binding to the active site of the enzyme and preventing the conversion of angiotensin I to angiotensin II .

Cellular Effects

This compound affects various types of cells and cellular processes. In endothelial cells, it promotes vasodilation by reducing the levels of angiotensin II, which in turn decreases the production of endothelin-1, a vasoconstrictor. In cardiac myocytes, this compound reduces hypertrophy and fibrosis by inhibiting the angiotensin II-mediated signaling pathways. Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of angiotensin II and its downstream effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the angiotensin-converting enzyme, leading to competitive inhibition. This binding prevents the conversion of angiotensin I to angiotensin II, thereby reducing the levels of angiotensin II in the bloodstream. The reduction in angiotensin II levels leads to vasodilation, decreased blood pressure, and reduced cardiac workload. This compound also affects gene expression by modulating the activity of transcription factors involved in the regulation of hypertrophy and fibrosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under physiological conditions, but it may undergo degradation in the presence of certain enzymes or under extreme pH conditions. Long-term studies have shown that this compound maintains its efficacy in reducing blood pressure and preventing cardiac hypertrophy and fibrosis over extended periods. Its stability and degradation profile may vary depending on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces blood pressure and prevents cardiac hypertrophy without causing significant adverse effects. At high doses, this compound may cause hypotension, renal dysfunction, and electrolyte imbalances. Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses, indicating a saturation of the angiotensin-converting enzyme inhibition .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it is converted to its active form, Quinaprilat-d5. This conversion is mediated by hepatic esterases. Quinaprilat-d5 then inhibits the angiotensin-converting enzyme, leading to reduced levels of angiotensin II. The compound also interacts with other enzymes and cofactors involved in the renin-angiotensin-aldosterone system, affecting metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with transporters such as organic anion-transporting polypeptides (OATPs) and P-glycoprotein, which facilitate its uptake and efflux. The compound’s localization and accumulation are influenced by its binding to plasma proteins and its affinity for specific tissues, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and the endoplasmic reticulum, where it exerts its inhibitory effects on the angiotensin-converting enzyme. The compound may also be localized in other cellular compartments, such as the mitochondria, depending on the specific cell type and experimental conditions. Post-translational modifications, such as phosphorylation and glycosylation, may influence the targeting and activity of this compound within cells .

Preparation Methods

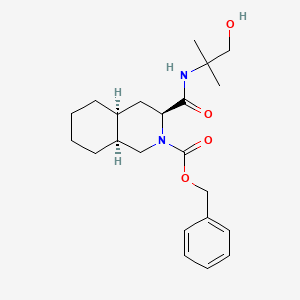

Synthetic Routes and Reaction Conditions: The synthesis of Quinapril-d5 Hydrochloride involves the reaction of (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester. This reaction yields Quinapril tert-butyl ester, which is subsequently reacted with an acid to produce Quinapril or its acid addition salt .

Industrial Production Methods: Industrial production of Quinapril Hydrochloride typically involves direct compression methods for tablet formulation. This method ensures blend uniformity and stability under various conditions such as moisture and temperature .

Chemical Reactions Analysis

Types of Reactions: Quinapril-d5 Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinaprilat, the active metabolite.

Reduction: Although less common, reduction reactions can modify the quinapril structure.

Substitution: Substitution reactions can occur at various positions on the quinapril molecule, potentially altering its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various halogenating agents and nucleophiles can facilitate substitution reactions.

Major Products:

Oxidation: Quinaprilat, the active diacid metabolite.

Reduction: Modified quinapril derivatives.

Substitution: Halogenated or nucleophile-substituted quinapril compounds.

Scientific Research Applications

Quinapril-d5 Hydrochloride has several scientific research applications:

Chemistry: Used to study the pharmacokinetics and metabolic pathways of quinapril through deuterium labeling.

Biology: Helps in understanding the interaction of quinapril with biological systems.

Medicine: Used in clinical studies to evaluate the efficacy and safety of quinapril in treating hypertension and heart failure.

Industry: Employed in the development of new formulations and drug delivery systems

Comparison with Similar Compounds

Lisinopril: Another ACE inhibitor used for hypertension and heart failure.

Enalapril: Similar to quinapril but with different pharmacokinetic properties.

Ramipril: Known for its long-lasting effects in treating hypertension.

Uniqueness of Quinapril-d5 Hydrochloride: this compound’s deuterium labeling provides unique advantages in pharmacokinetic studies, allowing for more precise tracking of the drug’s metabolic pathways compared to its non-deuterated counterparts .

Properties

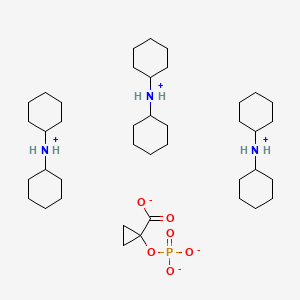

CAS No. |

1356020-03-5 |

|---|---|

Molecular Formula |

C25H31ClN2O5 |

Molecular Weight |

480.0 g/mol |

IUPAC Name |

(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C25H30N2O5.ClH/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30;/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30);1H/t17-,21-,22-;/m0./s1/i4D,5D,6D,9D,10D; |

InChI Key |

IBBLRJGOOANPTQ-GOMJJGCLSA-N |

SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O.Cl |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O)[2H])[2H].Cl |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O.Cl |

Synonyms |

CI-906-d5, PD-109452-2-d5, Accupril-d5, Accuprin-d5, Accupro-d5; Korec-d5; Korectic-d5; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(t-Boc)-2,2-dimethyl-4-phenyl-1,3-oxazolidin-5-yl]formic Acid Ethyl Ester](/img/structure/B562501.png)

![4-{[(p-Fluorophenyl)imino]methyl}phenol-d4](/img/structure/B562506.png)

![Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI)](/img/structure/B562509.png)

![(3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-3-isoquinolinecarboxylic Acid](/img/structure/B562511.png)